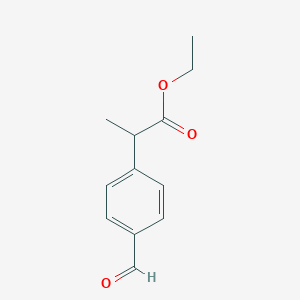
4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
法尼基硫代乙酸是一种化学化合物,其分子式为 C₁₇H₂₈O₂S。 它是 S-法尼基半胱氨酸的类似物,并作为一种竞争性抑制剂,作用于异戊烯化蛋白甲基转移酶,该酶参与蛋白质的翻译后修饰 。 该化合物以其抑制法尼基化和香叶基香叶基化底物的甲基化的能力而闻名 .
准备方法
合成路线和反应条件: 法尼基硫代乙酸可以通过一系列化学反应合成,这些反应涉及对法尼基半胱氨酸的修饰。 反应条件通常需要使用特定的试剂和催化剂以促进所需产物的形成 .
工业生产方法: 法尼基硫代乙酸的工业生产涉及扩大实验室环境中使用的合成路线。 这包括优化反应条件以确保产品的高产率和纯度。 该过程可能涉及多个步骤,包括最终化合物的纯化和分离 .
化学反应分析
反应类型: 法尼基硫代乙酸会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。
还原: 它也可以发生还原反应,导致形成还原衍生物。
常见试剂和条件:
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 硼氢化钠和氢化铝锂等还原剂通常被使用。
取代试剂: 各种亲核试剂和亲电试剂可用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生亚砜或砜,而还原可能会产生硫醇或其他还原形式 .
科学研究应用
法尼基硫代乙酸在科学研究中具有广泛的应用,包括:
化学: 它被用作各种化学反应和涉及异戊烯化蛋白的研究的试剂。
生物学: 该化合物用于研究异戊烯化蛋白甲基转移酶的抑制及其对细胞过程的影响。
医学: 法尼基硫代乙酸正在研究其潜在的治疗应用,尤其是在靶向参与癌症等疾病的异戊烯化蛋白方面。
作用机制
法尼基硫代乙酸通过抑制异戊烯化蛋白甲基转移酶发挥作用。 该酶负责异戊烯化蛋白的甲基化,这一过程对于它们的正常功能和细胞内的定位至关重要。 通过抑制该酶,法尼基硫代乙酸会破坏甲基化过程,导致蛋白质功能和细胞效应发生改变 .
类似化合物:
S-法尼基半胱氨酸: 法尼基硫代乙酸的类似物,也参与异戊烯化蛋白甲基转移酶的抑制。
香叶基香叶基硫代乙酸: 在结构和功能上相似,但具有香叶基香叶基而不是法尼基基团.
独特性: 法尼基硫代乙酸的独特性在于它特异性地抑制异戊烯化蛋白甲基转移酶,以及它能够抑制法尼基化和香叶基香叶基化底物的甲基化。 这种双重抑制使其成为研究蛋白质修饰及其对细胞过程的影响的有价值工具 .
相似化合物的比较
S-Farnesyl cysteine: An analog of farnesylthioacetic acid, also involved in the inhibition of prenylated protein methyltransferase.
Geranylgeranylthioacetic acid: Similar in structure and function, but with a geranylgeranyl group instead of a farnesyl group.
Uniqueness: Farnesylthioacetic acid is unique due to its specific inhibition of prenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This dual inhibition makes it a valuable tool in studying protein modifications and their effects on cellular processes .
生物活性
4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester, also known as ethyl 2-(p-formylphenyl)propionate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, and antimicrobial effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a formyl group attached to a benzene ring, which is connected to an ethyl ester group. This unique arrangement may confer specific biological activities that differentiate it from structurally similar compounds.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₁₂O₃ | Contains a formyl group; potential anti-inflammatory properties |
| Benzeneacetic Acid Ethyl Ester | C₁₀H₁₂O₂ | Lacks formyl group; simpler structure |
| 4-Chloro-alpha-formyl-benzeneacetic Acid Ethyl Ester | C₁₁H₁₁ClO₃ | Contains chlorine; different reactivity profile |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are hypothesized to arise from the compound's ability to inhibit certain inflammatory pathways, similar to other compounds with analogous structures. A study highlighted the potential for this compound to reduce inflammation in animal models, suggesting its application in treating inflammatory diseases.
Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific mechanisms of action remain to be elucidated. The compound's efficacy against various bacterial strains could position it as a candidate for further development in antimicrobial therapies.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of various compounds at specific targets related to cancer therapy. Although specific studies on this compound are scarce, similar compounds have shown binding interactions with targets involved in apoptosis pathways, suggesting that this compound could influence cellular processes related to cancer progression .
The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with key biological targets involved in inflammation and microbial inhibition. Further research is necessary to elucidate these mechanisms definitively.
属性
IUPAC Name |
ethyl 2-(4-formylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPWKBOJHTURNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285296 |
Source


|
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-04-4 |
Source


|
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43153-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














